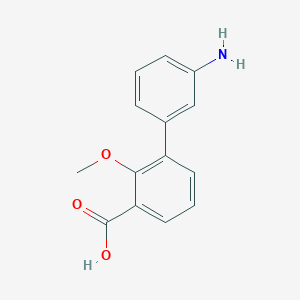
4-(3-Aminophenyl)-2-methoxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Aminophenyl)-2-methoxybenzoic acid, 95% (4-AP-2MBA) is a white crystalline powder that is used in a variety of laboratory applications. It is a versatile compound that is used in organic synthesis, biochemistry, and pharmacology. 4-AP-2MBA is a potent inhibitor of caspases, which are enzymes that are involved in the regulation of apoptosis. It has also been used in the study of cell signaling pathways and the regulation of gene expression. In addition, 4-AP-2MBA has been used to study the effects of oxidative stress on cells.
Aplicaciones Científicas De Investigación
4-(3-Aminophenyl)-2-methoxybenzoic acid, 95% is used in a variety of scientific research applications. It has been used to study the effects of oxidative stress on cells, as well as the regulation of gene expression. In addition, 4-(3-Aminophenyl)-2-methoxybenzoic acid, 95% is used to study the regulation of apoptosis. It has also been used to study the effects of caspase inhibition on cell death.
Mecanismo De Acción
4-(3-Aminophenyl)-2-methoxybenzoic acid, 95% acts as a caspase inhibitor, which means it blocks the activity of caspases. Caspases are a family of enzymes that are involved in the regulation of apoptosis. 4-(3-Aminophenyl)-2-methoxybenzoic acid, 95% binds to the active site of the caspase, preventing the caspase from cleaving its target proteins. This prevents the caspase from initiating the apoptotic process.
Biochemical and Physiological Effects
4-(3-Aminophenyl)-2-methoxybenzoic acid, 95% has been shown to inhibit caspase activity, which can lead to the inhibition of apoptosis. In addition, 4-(3-Aminophenyl)-2-methoxybenzoic acid, 95% has been shown to inhibit the production of reactive oxygen species (ROS) in cells. This can lead to the inhibition of oxidative stress, which can have beneficial effects on cell survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(3-Aminophenyl)-2-methoxybenzoic acid, 95% in laboratory experiments include its high purity, its low toxicity, and its ability to effectively inhibit caspase activity. The main limitation of using 4-(3-Aminophenyl)-2-methoxybenzoic acid, 95% is its cost, as it is relatively expensive compared to other caspase inhibitors.
Direcciones Futuras
Future research on 4-(3-Aminophenyl)-2-methoxybenzoic acid, 95% could focus on its potential therapeutic applications. For example, 4-(3-Aminophenyl)-2-methoxybenzoic acid, 95% could be studied for its potential to inhibit the progression of certain diseases, such as cancer. In addition, 4-(3-Aminophenyl)-2-methoxybenzoic acid, 95% could be studied for its potential to inhibit the progression of neurological diseases, such as Alzheimer’s disease. Finally, 4-(3-Aminophenyl)-2-methoxybenzoic acid, 95% could be studied for its potential to inhibit the progression of inflammatory diseases, such as rheumatoid arthritis.
Métodos De Síntesis
4-(3-Aminophenyl)-2-methoxybenzoic acid, 95% is synthesized by the reaction of 3-aminophenol and 2-methoxybenzoic acid in an acid-catalyzed condensation. The reaction is carried out in an aqueous solution at a temperature of 80°C for 4 hours. The product is then purified by recrystallization and the purity is determined by HPLC.
Propiedades
IUPAC Name |
4-(3-aminophenyl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-13-8-10(5-6-12(13)14(16)17)9-3-2-4-11(15)7-9/h2-8H,15H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAUAMHJXIRPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688653 |
Source


|
| Record name | 3'-Amino-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261926-99-1 |
Source


|
| Record name | 3'-Amino-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














